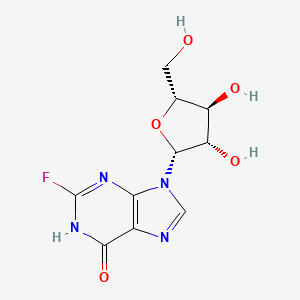

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine

Description

Preclinical Pharmacokinetic Profiling in Model Organisms

Preclinical studies in mice, dogs, and monkeys reveal consistent systemic exposure to 2-F-araHx following administration of 2-F-araA or its phosphorylated prodrugs. In mice administered 40 mg/m² of 9-beta-D-arabinofuranosyl-2-fluoroadenine 5'-monophosphate (2-F-araAMP), serum levels of 2-F-araHx appeared within minutes, with biphasic elimination characterized by half-lives of 31 minutes (α-phase) and 114 minutes (β-phase). Tissue distribution studies showed preferential accumulation in metabolically active organs:

| Tissue | 2-F-araHx Concentration (µmol/g) | Elimination Half-Life (minutes) |

|---|---|---|

| Liver | 12.4 ± 2.1 | 45 ± 6 |

| Kidney | 9.8 ± 1.7 | 38 ± 5 |

| Spleen | 7.2 ± 1.3 | 52 ± 7 |

| Brain | 0.9 ± 0.2 | 120 ± 15 |

Data derived from murine studies following intravenous 2-F-araAMP.

Dogs exhibited faster clearance of 2-F-araHx, with serum half-lives of 5 minutes (α-phase) and 30 minutes (β-phase) post-2-F-araAMP administration. Urinary excretion accounted for 60–70% of the administered dose in mice, with 2-F-araHx representing 15–20% of total urinary metabolites.

Species-Specific Metabolic Fate Analysis

Interspecies comparisons highlight conserved deamination pathways but divergent secondary metabolism:

- Mice : 2-F-araHx undergoes limited further metabolism, with trace quantities of 2-fluorohypoxanthine detected in hepatic microsomal fractions. Renal excretion predominates, with no detectable 2-fluoroadenine (2-F-A) in systemic circulation.

- Dogs : Hepatic conversion of 2-F-araA to 2-F-araHx occurs at rates 2.3-fold higher than in mice, based on in vitro liver homogenate assays. Unlike mice, dogs show transient 2-F-A in urine (3–5% of total metabolites), suggesting partial deglycosylation.

- Monkeys : Similar to dogs, urinary 2-F-araHx constitutes 18–22% of metabolites, with 2-F-A undetectable in blood but present in urine at <1%.

A notable exception is brain tissue across species, where 2-F-araHx bioconversion from precursor nucleotides occurs at ≤10% the rate observed in peripheral tissues, as shown in murine brain homogenate studies. This compartment-specific metabolic inertia correlates with prolonged 2-F-araHx retention in neural tissue (half-life >120 minutes).

Enzymatic Conversion Mechanisms to Active Metabolites

The formation of 2-F-araHx from 2-F-araA involves a two-step enzymatic cascade:

- Dephosphorylation : Membrane-bound alkaline phosphatases convert 2-F-araAMP to 2-F-araA. Murine models show hepatic phosphatase activity of 4.2 nmol/min/mg protein, compared to 6.8 nmol/min/mg in dogs.

- Deamination : Adenosine deaminase (ADA) catalyzes the hydrolysis of 2-F-araA to 2-F-araHx. In vitro studies using liver homogenates demonstrate ADA-mediated conversion rates of 0.45 µM/min (mice) and 0.82 µM/min (dogs).

$$

\text{2-F-araA} \xrightarrow{\text{ADA}} \text{2-F-araHx} + \text{NH}_3

$$

Xanthine oxidase (XO) plays a secondary role in further oxidizing 2-F-araHx to 2-fluorouric acid, though this pathway accounts for <5% of total metabolism in mice. Competitive inhibition assays with allopurinol reduce XO-mediated oxidation by 78%, confirming its minor contribution.

In contrast to hepatic metabolism, intestinal conversion of 2-F-araA to 2-F-araHx is negligible (<2% of hepatic rates), as demonstrated by ex vivo jejunal perfusion studies in canines. This enterocyte-specific metabolic quiescence prevents presystemic degradation of orally administered prodrugs.

Properties

Molecular Formula |

C10H11FN4O5 |

|---|---|

Molecular Weight |

286.22 g/mol |

IUPAC Name |

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |

InChI |

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9-/m1/s1 |

InChI Key |

RHLSRGWIGPHHJW-FJFJXFQQSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |

Origin of Product |

United States |

Preparation Methods

Glycosylation Strategy Using Protected Fluoro-Arabinofuranose

A common approach involves the coupling of a protected 2-deoxy-2-fluoro-D-arabinofuranose derivative with a silylated or anionic form of hypoxanthine or its analogues.

- The sugar moiety is typically protected at the 3' and 5' hydroxyl groups with benzoyl or trityl groups to control regioselectivity and stereochemistry during coupling.

- The fluorine atom is introduced at the 2' position using reagents such as diethylaminosulfur trifluoride (DAST), which converts suitable hydroxyl precursors into the 2'-fluoro derivative with retention of configuration.

- The nucleobase is often used in an anionic form (e.g., 2-chloro-6-substituted purine anion) to enhance nucleophilicity and promote SN2-type glycosylation at room temperature, improving β-anomer selectivity and yield.

Key Synthetic Steps

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of protected 2-deoxy-2-fluoro-D-arabinofuranose | Starting from methyl 2,3-anhydro-α-D-ribofuranoside or other sugar precursors; fluorination with DAST | High regio- and stereoselectivity fluorination at C2' |

| 2 | Activation of sugar as bromide or triflate | Conversion to 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide or triflate | Activated sugar ready for nucleophilic substitution |

| 3 | Formation of nucleobase anion | Deprotonation of 2-chloro-6-substituted purine (e.g., hypoxanthine derivative) with base (e.g., DBU) | Enhanced nucleophilicity for coupling |

| 4 | Coupling reaction | SN2 reaction between sugar bromide/triflate and nucleobase anion at room temperature | Predominant formation of β-N9 anomer with minimized α-anomer |

| 5 | Deprotection and amination | Removal of protecting groups with sodium methoxide or ammonia treatment to substitute halogen at C6 | Conversion to desired 9-beta-D-arabinofuranosyl-2-fluorohypoxanthine |

Representative Reaction Scheme (Summarized)

- The coupling of 2-chloro-6-substituted purine anion with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide yields an anomeric mixture favoring the β-N9 isomer.

- Flash chromatography and crystallization are used to isolate the β-anomer with yields up to approximately 70%.

- Deprotection and amination steps convert intermediates into the target compound with overall yields around 18-47% from the sugar precursor.

Alternative Approach via Direct Fluorination of Adenosine Derivatives

- Starting from 3',5'-di-O-trityladenosine derivatives, selective fluorination at the 2' position using DAST affords 2'-β-fluoroarabino nucleosides.

- This method yields 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine and related hypoxanthine derivatives with moderate overall yields (~10%) but improved over older multistep syntheses.

- The use of bulky trityl protecting groups assists in regioselective fluorination and facilitates subsequent deprotection steps.

Purification and Isomer Separation

- The presence of α- and β-anomers and N7 vs. N9 isomers necessitates careful purification.

- Techniques include flash column chromatography, crystallization from ethanol/chloroform or ethyl acetate/methanol mixtures, and sometimes infrared light irradiation to enrich desired isomers.

- The anchimeric assistance by neighboring groups (e.g., C2-OBz) directs nucleobase coupling to the β-face, reducing undesired isomers.

Research Findings Summary

Chemical Reactions Analysis

Types of Reactions

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .

Scientific Research Applications

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine has a wide range of scientific research applications:

Chemistry: Used as a probe to study nucleic acid interactions and enzyme mechanisms.

Biology: Employed in the investigation of cellular processes involving nucleic acids.

Medicine: Explored as a potential therapeutic agent for antiviral and anticancer treatments.

Industry: Utilized in the development of diagnostic tools and research reagents

Mechanism of Action

The mechanism of action of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This compound is phosphorylated by cellular kinases to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA. This incorporation leads to chain termination and inhibition of nucleic acid synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

2-F-ara-A and ara-A share overlapping mechanisms but differ in metabolic stability and enzyme interactions:

| Compound | Deamination Resistance | Key Enzymes Inhibited | Intracellular Metabolite | DNA Synthesis Inhibition |

|---|---|---|---|---|

| 2-F-ara-A | High (ADA-resistant) | Ribonucleotide reductase, DNA pol-α | 2-F-ara-ATP | Potent (IC₅₀ ~0.1 μM) |

| ara-A | Low (ADA-sensitive) | Ribonucleotide reductase, DNA pol-α | ara-ATP | Moderate (requires ADA inhibition) |

| ara-C | N/A | DNA pol-α, incorporates into DNA | ara-CTP | High (IC₅₀ ~0.01 μM) |

- Ribonucleotide Reductase Inhibition : 2-F-ara-A’s triphosphate (2-F-ara-ATP) is 3–5× more potent than ara-ATP in blocking the reduction of ADP/CDP, critical for dNTP synthesis .

- S-Adenosylhomocysteine Hydrolase (SAHH) Inactivation: Ara-A inactivates SAHH at lower concentrations (IC₅₀ 1 μM vs. 10 μM for 2-F-ara-A), suggesting broader epigenetic effects for ara-A .

Metabolism and Pharmacokinetics

- Deamination Resistance : 2-F-ara-A avoids rapid inactivation by ADA, unlike ara-A, which requires co-administration with ADA inhibitors (e.g., 2′-deoxycoformycin) to sustain therapeutic levels .

- Intracellular Accumulation : Both compounds form active triphosphates, but 2-F-ara-ATP accumulates faster and reaches higher concentrations in human lymphoblastoid cells (CCRF-CEM) . However, 2-F-ara-ATP is cleared 3× faster than ara-ATP upon drug withdrawal, necessitating optimized dosing schedules .

Efficacy and Toxicity

- Antitumor Activity :

- Cytotoxicity : At equimolar concentrations, 2-F-ara-A kills >99.9% of L-cells within 8 hours, whereas ara-A + ADA inhibitor achieves similar results in 36 hours .

Clinical Implications

- 2-F-ara-A Advantages :

- ara-A Limitations :

Table 1. Preclinical Comparison of 2-F-ara-A and ara-A in Leukemia Models

| Parameter | 2-F-ara-A | ara-A + 2′-Deoxycoformycin |

|---|---|---|

| ADA Sensitivity | Resistant | Sensitive (requires inhibitor) |

| IC₅₀ (DNA Synthesis) | 0.12 μM | 0.15 μM |

| Tumor Growth Inhibition (L1210) | 85% | 82% |

| Triphosphate Half-Life | 4 hours | 12 hours |

Key Studies:

Biological Activity

9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine (F-ara-Hx) is a nucleoside analog that has garnered attention due to its potential therapeutic applications, particularly in oncology and virology. This compound mimics natural nucleosides and exhibits significant biological activity by inhibiting DNA synthesis through its incorporation into DNA strands. This article delves into the biochemical mechanisms, pharmacokinetics, and research findings associated with F-ara-Hx.

Target of Action:

F-ara-Hx primarily targets DNA, where it is phosphorylated by deoxycytidine kinase (dCK) to form its active triphosphate form, F-ara-ATP. This active form is then incorporated into DNA, leading to cytotoxic effects.

Mode of Action:

As a deoxyadenosine analog, F-ara-Hx selectively inhibits DNA synthesis. Its incorporation into the DNA strand results in chain termination, ultimately causing cell death. This mechanism is crucial in the treatment of rapidly dividing cancer cells.

Pharmacokinetics

F-ara-Hx undergoes rapid metabolism following administration. The pharmacokinetic profile indicates that the compound is quickly dephosphorylated to 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), which can further be metabolized to F-ara-Hx. Studies have shown that the half-life of F-ara-A in serum varies between species, with initial half-lives ranging from 0.7 to 9 minutes depending on the dosage and animal model used .

F-ara-Hx interacts with various enzymes and proteins, including:

- DNA Polymerases: Inhibition leads to reduced DNA elongation.

- Kinases: Phosphorylation is essential for its activation.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine | Inhibits DNA synthesis via incorporation | Anti-tumor, anti-viral |

| 9-beta-D-Arabinofuranosyl-2-fluoroadenine | Similar mechanism; used in leukemia treatment | Anti-cancer |

| Fludarabine | Inhibits DNA synthesis; used for leukemia | Anti-cancer |

Cellular Effects

The incorporation of F-ara-Hx into DNA results in profound cellular effects:

- Inhibition of DNA Synthesis: Leading to cell cycle arrest and apoptosis.

- Toxicity Profile: At lower doses, F-ara-Hx exhibits anti-tumor activity with acceptable toxicity levels, primarily myelosuppression .

Case Studies

A notable phase II clinical trial evaluated the efficacy of F-ara-A (the metabolite of F-ara-Hx) in patients with non-Hodgkin's lymphoma. The study involved a loading dose followed by continuous intravenous infusion, resulting in a response rate of approximately 32%, with one complete response lasting over nine months . This highlights the potential clinical application of F-ara-Hx derivatives in cancer therapy.

Dosage Effects in Animal Models

Research indicates that the effects of F-ara-Hx vary significantly with dosage:

- Lower Doses: Exhibit anti-tumor properties without significant toxicity.

- Higher Doses: Can lead to increased toxicity and adverse effects, necessitating careful dosing strategies in clinical settings.

Metabolic Pathways

F-ara-Hx is involved in several metabolic pathways:

- Phosphorylation by dCK : Converts F-ara-Hx into its active triphosphate form.

- Deamination : Converts F-ara-A into additional metabolites, influencing its pharmacological activity.

Transport and Distribution

The transport mechanisms for F-ara-Hx involve various nucleoside transporters that facilitate its uptake into cells. Once inside, binding proteins help distribute it within tissues, affecting its therapeutic efficacy.

Q & A

Q. What are the key synthetic pathways for 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine, and how does stereochemistry influence its reactivity?

The compound is synthesized via fluorination of arabinofuranosyl derivatives using diethylaminosulfur trifluoride (DAST). A critical step involves the conformational shift from C3'-endo to C2'-endo in the sugar moiety, which alters the accessibility of the 2'-hydroxyl group for fluorination. Steric and electronic factors must be controlled to avoid side reactions, such as glycosidic bond cleavage. Pankiewicz et al. (1992) demonstrated that DAST selectively fluorinates the 2'-position under anhydrous conditions, with yields dependent on reaction temperature and solvent polarity .

Q. How is the structural conformation of 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine analyzed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm the β-D-arabinofuranosyl configuration and fluorine substitution. X-ray crystallography provides detailed insights into the puckering of the furanose ring (C2'-endo vs. C3'-endo). Pseudorotation analysis using programs like PSEUROT 6.2 or MATLAB-based tools helps quantify ring puckering dynamics based on scalar coupling constants .

Q. What analytical techniques are essential for purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity, while mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Residual solvents or byproducts are quantified via Gas Chromatography (GC) with flame ionization detection. Polarimetric analysis verifies enantiomeric excess, critical for biological activity .

Advanced Research Questions

Q. How can conformational dynamics of the arabinofuranosyl ring impact the compound’s biological activity?

The C2'-endo conformation increases the compound’s resemblance to natural nucleosides, enhancing binding to target enzymes like purine nucleoside phosphorylase. Molecular dynamics simulations (e.g., using AMBER force fields) reveal that fluorine substitution stabilizes the sugar ring via electrostatic interactions, reducing conformational flexibility and improving metabolic stability. Experimental data from Van Wijk and Altona (1993) suggest that pseudorotation barriers correlate with enzymatic recognition .

Q. How should researchers resolve contradictions between in vitro efficacy and computational docking predictions?

Discrepancies often arise from solvent effects, protonation states, or protein flexibility in silico. To address this:

- Perform free-energy perturbation (FEP) calculations to account for solvation.

- Validate docking poses with experimental mutagenesis (e.g., Ala-scanning of enzyme active sites).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile kinetic vs. computational affinity data .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of fluorinated arabinofuranosyl analogs?

- Synthetic diversification : Introduce substituents at the 5'- or 3'-positions to modulate lipophilicity and hydrogen-bonding capacity.

- Biological assays : Test inhibition of viral polymerases (e.g., HBV or HIV RT) using radiolabeled substrate competition assays.

- Computational SAR : Apply QSAR models with descriptors like LogP, polar surface area, and Fukui indices to predict antiviral potency .

Q. How can researchers investigate resistance mechanisms against 9-beta-D-Arabinofuranosyl-2-fluorohypoxanthine in viral or cancer models?

- Genomic sequencing : Identify mutations in target enzymes (e.g., deoxycytidine kinase) from resistant cell lines.

- Metabolic profiling : Use -NMR to track phosphorylated metabolites in resistant vs. sensitive cells.

- Crystallography : Compare wild-type and mutant enzyme structures to pinpoint steric or electronic resistance drivers .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

- Dosing route : Intravenous administration avoids first-pass metabolism, ensuring accurate bioavailability assessment.

- Tissue distribution : Radiolabel the compound with for PET imaging to monitor organ-specific accumulation.

- Metabolite identification : Use LC-MS/MS to detect de-fluorinated or glycosidic cleavage products in plasma and urine .

Methodological Guidelines

- Stereochemical control : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) during HPLC purification to isolate β-D enantiomers.

- Data contradiction analysis : Apply triangulation by cross-validating NMR, crystallography, and enzymatic assay results to resolve structural or activity ambiguities .

- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.